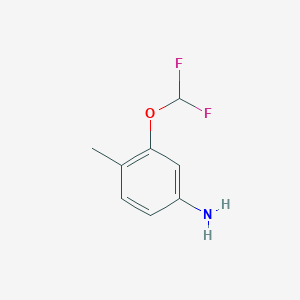

3-(Difluoromethoxy)-4-methylaniline

Description

Properties

IUPAC Name |

3-(difluoromethoxy)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-5-2-3-6(11)4-7(5)12-8(9)10/h2-4,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPKMFVBKRHCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656117 | |

| Record name | 3-(Difluoromethoxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264194-31-2 | |

| Record name | 3-(Difluoromethoxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethoxy)-4-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Difluoromethoxy)-4-methylaniline (CAS: 264194-31-2): A Cornerstone Intermediate in Modern Drug Discovery

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry

In the landscape of contemporary drug development, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety, offering a unique combination of physicochemical properties that can be leveraged to significantly enhance the therapeutic potential of drug candidates. This technical guide provides an in-depth exploration of 3-(Difluoromethoxy)-4-methylaniline (CAS: 264194-31-2), a key building block that harnesses the power of the difluoromethoxy group. This aniline derivative serves as a crucial starting material in the synthesis of a variety of complex molecules, particularly in the realm of targeted therapies such as kinase inhibitors.[2] We will delve into its fundamental properties, synthesis, and applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility and potential.

The difluoromethoxy group is often considered a bioisosteric replacement for the more common methoxy (-OCH₃) or hydroxyl (-OH) groups. However, its impact extends far beyond simple mimicry. The strong carbon-fluorine bonds within the -OCF₂H group confer enhanced metabolic stability, a critical attribute for improving a drug's half-life and reducing the potential for toxic metabolites.[3] Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the acidity (pKa) of nearby functional groups and influence the overall lipophilicity of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The unique ability of the difluoromethoxy group to act as a lipophilic hydrogen bond donor further expands its utility in establishing favorable interactions with biological targets.

This guide will provide a detailed examination of 3-(Difluoromethoxy)-4-methylaniline, from its core physicochemical characteristics to its practical application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties of 3-(Difluoromethoxy)-4-methylaniline

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in multi-step synthetic campaigns. The properties of 3-(Difluoromethoxy)-4-methylaniline are summarized in the table below.

| Property | Value | Source |

| CAS Number | 264194-31-2 | [4] |

| Molecular Formula | C₈H₉F₂NO | [4] |

| Molecular Weight | 173.16 g/mol | [4] |

| IUPAC Name | 3-(difluoromethoxy)-4-methylaniline | [5] |

| Melting Point | 34-36 °C | [6] |

| Appearance | Not specified, likely a low-melting solid or oil | - |

| SMILES | CC1=C(C=C(C=C1)N)OC(F)F | [5] |

| InChI | InChI=1S/C8H9F2NO/c1-5-2-3-6(11)4-7(5)12-8(9)10/h2-4,8H,11H2,1H3 | [5] |

| Product Family | Protein Degrader Building Blocks | [4] |

These properties highlight 3-(Difluoromethoxy)-4-methylaniline as a versatile building block. Its relatively low molecular weight and the presence of a reactive aniline group make it an ideal scaffold for the construction of more complex molecules. The difluoromethoxy group, as previously discussed, imparts desirable characteristics that are highly sought after in modern drug discovery programs.

Synthesis of 3-(Difluoromethoxy)-4-methylaniline: A Plausible and Detailed Protocol

A plausible synthetic pathway is outlined below, commencing with 2-methyl-5-nitrophenol.

Step 1: Difluoromethylation of 2-methyl-5-nitrophenol

The introduction of the difluoromethoxy group is a key transformation. This is often achieved by reacting the corresponding phenol with a source of difluorocarbene, typically generated in situ, or by using a difluoromethylating agent. A common and effective method involves the use of sodium chlorodifluoroacetate as the difluorocarbene precursor.

Experimental Protocol:

-

To a solution of 2-methyl-5-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Heat the mixture to a temperature of 80-100 °C.

-

Slowly add a solution of sodium chlorodifluoroacetate (2.0-3.0 eq) in DMF to the reaction mixture.

-

Maintain the reaction at the elevated temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(difluoromethoxy)-2-methyl-4-nitrobenzene.

Causality Behind Experimental Choices:

-

The choice of a polar aprotic solvent like DMF is crucial for dissolving the reactants and facilitating the nucleophilic substitution reaction.

-

The use of a base like potassium carbonate is necessary to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

-

Elevated temperatures are required to promote the decomposition of sodium chlorodifluoroacetate to generate the difluorocarbene intermediate.

-

Careful monitoring of the reaction is essential to prevent the formation of byproducts and to ensure complete conversion.

Step 2: Reduction of 1-(difluoromethoxy)-2-methyl-4-nitrobenzene

The final step in the synthesis is the reduction of the nitro group to the corresponding aniline. Several methods are available for this transformation, with catalytic hydrogenation being a clean and efficient option.

Experimental Protocol:

-

Dissolve 1-(difluoromethoxy)-2-methyl-4-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, 0.05-0.10 eq by weight).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by TLC or HPLC until the disappearance of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3-(Difluoromethoxy)-4-methylaniline. The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Catalytic hydrogenation is a widely used and highly effective method for the reduction of nitro groups, often proceeding with high yield and selectivity.

-

Palladium on carbon is a robust and reusable catalyst for this transformation.

-

The choice of solvent should be one in which both the starting material and the product are soluble.

-

Filtration through Celite is a standard procedure for the complete removal of the heterogeneous catalyst.

The difluoromethoxy group in such an inhibitor could provide several advantages:

-

Enhanced Metabolic Stability: By replacing a metabolically labile methoxy group, the difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing the drug's half-life. [1]* Improved Potency: The unique electronic and steric properties of the difluoromethoxy group can lead to more favorable interactions with the kinase active site, resulting in enhanced inhibitory potency.

-

Favorable Pharmacokinetics: The modulation of lipophilicity by the difluoromethoxy group can improve the drug's absorption and distribution properties. [3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-(Difluoromethoxy)-4-methylaniline. While a comprehensive safety data sheet (SDS) should always be consulted prior to use, the following general guidelines apply:

-

Hazard Statements: Based on data for analogous anilines, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Versatile and Enabling Building Block

3-(Difluoromethoxy)-4-methylaniline stands out as a strategically important intermediate in modern medicinal chemistry. Its value is intrinsically linked to the advantageous properties conferred by the difluoromethoxy group, which provides a powerful lever for optimizing the ADME and potency of drug candidates. This technical guide has provided a comprehensive overview of its physicochemical properties, a detailed and plausible synthetic protocol, and a clear illustration of its application in the design of targeted therapies such as kinase inhibitors. As the demand for more effective and safer therapeutics continues to grow, the utility of well-designed, fluorine-containing building blocks like 3-(Difluoromethoxy)-4-methylaniline will undoubtedly continue to expand, enabling the discovery and development of the next generation of innovative medicines.

References

-

ResearchGate. (n.d.). Examples of difluoromethyl use in kinase inhibitors. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-(Difluoromethoxy)aniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). 3-(Difluoromethoxy)-4-methylaniline, min 98%, 100 mg. Retrieved from [Link]

-

PubMed. (2013). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

National Institutes of Health. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Methoxy-4-methylaniline: Your Partner in Pharmaceutical R&D and Production. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

-

MDPI. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Retrieved from [Link]

- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.

-

MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

-

National Institutes of Health. (2020). New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). Retrieved from [Link]

-

PubChem. (n.d.). 3-(difluoromethoxy)-4-methylaniline. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Difluoromethoxy)-4-methylaniline

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Difluoromethoxy)-4-methylaniline, a critical building block in modern medicinal and agrochemical research. The strategic incorporation of a difluoromethoxy group onto the 4-methylaniline scaffold imparts unique electronic and conformational properties that are highly advantageous for developing novel therapeutic agents and specialized polymers. This document details the compound's chemical identity, core physical properties, and spectroscopic signature. Furthermore, it provides validated, step-by-step experimental protocols for identity and purity confirmation via High-Performance Liquid Chromatography (HPLC) and for the determination of its acid dissociation constant (pKa) through potentiometric titration. This guide is intended for researchers, chemists, and drug development professionals who utilize fluorinated intermediates to engineer molecules with enhanced metabolic stability, improved bioavailability, and optimized target engagement.

Introduction: The Strategic Importance of 3-(Difluoromethoxy)-4-methylaniline

3-(Difluoromethoxy)-4-methylaniline (CAS No. 264194-31-2) is a substituted aniline that has garnered significant interest as a versatile intermediate in organic synthesis. Its value lies in the unique combination of a nucleophilic aniline moiety, a lipophilic methyl group, and the electronically distinct difluoromethoxy (-OCF₂H) group.

The difluoromethoxy group serves as a bioisostere for more common functionalities like methoxy or hydroxyl groups. Its introduction into a molecule can profoundly influence key pharmacological parameters by:

-

Enhancing Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, thus reducing metabolic degradation and prolonging the in vivo half-life of a drug candidate.

-

Modulating Lipophilicity: The -OCF₂H group increases lipophilicity, which can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier. This is a crucial factor in the design of neurologically active agents.

-

Altering Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogen compared to its non-fluorinated analog, influencing the compound's ionization state at physiological pH and thereby affecting solubility, receptor binding, and off-target effects.

Given these advantages, 3-(Difluoromethoxy)-4-methylaniline is frequently employed as a key building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the development of advanced materials like protein degraders.[1] A thorough understanding of its physicochemical properties is therefore essential for its effective handling, reaction optimization, and rational incorporation into complex molecular designs.

Chemical Identity and Molecular Structure

A precise characterization of a molecule begins with its unambiguous identification. The key identifiers and structural details for 3-(Difluoromethoxy)-4-methylaniline are summarized below.

Table 1: Chemical Identity of 3-(Difluoromethoxy)-4-methylaniline

| Identifier | Value | Source(s) |

| CAS Number | 264194-31-2 | [1] |

| Molecular Formula | C₈H₉F₂NO | [1] |

| Molecular Weight | 173.16 g/mol | [1] |

| IUPAC Name | 3-(difluoromethoxy)-4-methylaniline | [2] |

| Synonyms | Benzenamine, 3-(Difluoromethoxy)-4-Methyl- | [2] |

| InChI | InChI=1S/C8H9F2NO/c1-5-2-3-6(11)4-7(5)12-8(9)10/h2-4,8H,11H2,1H3 | [2][3] |

| SMILES | CC1=C(C=C(C=C1)N)OC(F)F | [2][3] |

The molecular structure features a p-toluidine (4-methylaniline) core with a difluoromethoxy substituent at the 3-position. This specific arrangement of functional groups dictates the compound's reactivity and physical properties.

Core Physicochemical Properties

The physical state, solubility, and thermal characteristics of a compound are fundamental properties that inform its storage, handling, and application in chemical synthesis.

Table 2: Summary of Physicochemical Properties

| Property | Value | Comments / Source(s) |

| Appearance | Solid | Inferred from melting point. Related anilines are often colorless to yellow/brown oily liquids. |

| Melting Point | 34 - 36 °C | [2] |

| Boiling Point | Not Available | Data not found in surveyed literature. A related isomer, 3-(Difluoromethoxy)aniline, boils at 201-202 °C. |

| Density | Not Available | Data not found in surveyed literature. A related isomer, 3-(Difluoromethoxy)aniline, has a density of 1.276 g/mL at 25°C. |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., alcohols, acetone, chloroform). | General property of anilines. The -OCF₂H group is known to improve solubility in formulations. |

| Predicted XlogP | 3.1 | [3] |

| Predicted pKa | ~3.5 - 4.5 | Estimated based on the electron-withdrawing effect of the -OCF₂H group on the aniline amine. Aniline has a pKa of 4.6. |

-

Melting Point: The compound is a low-melting solid at room temperature, which is an important consideration for handling and storage.[2]

-

Solubility & Lipophilicity (LogP): As is typical for anilines, solubility in water is limited, but it is readily soluble in common organic solvents. The partition coefficient (LogP) is a measure of lipophilicity. The predicted XlogP value of 3.1 indicates that the compound is significantly lipophilic, favoring partitioning into non-aqueous environments.[3] This property is critical for its ability to cross cell membranes in biological systems.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable requirements in chemical research. Spectroscopic methods provide a fingerprint of the molecule, while chromatography is the gold standard for determining purity.

Expected Spectroscopic Features

While specific spectra for this compound are not widely published, its structure allows for the prediction of key features:

-

¹H NMR: Expect signals for the aromatic protons (3H), the aniline amine protons (-NH₂, 2H, broad), the methyl group protons (-CH₃, 3H), and a characteristic triplet for the difluoromethoxy proton (-OCF₂H , 1H) due to coupling with the two fluorine atoms.

-

¹³C NMR: Signals corresponding to the eight unique carbon atoms are expected, including the aromatic carbons, the methyl carbon, and the difluoromethoxy carbon.

-

¹⁹F NMR: A doublet is expected, corresponding to the two equivalent fluorine atoms coupled to the adjacent proton.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C-H stretching for aromatic and alkyl groups (~2850-3100 cm⁻¹), C=C stretching for the aromatic ring (~1500-1600 cm⁻¹), and strong C-F stretching bands (~1000-1200 cm⁻¹).[4]

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 173.16. Common adducts in electrospray ionization (ESI) would include [M+H]⁺ at m/z 174.07.[3]

Protocol 1: Purity and Identity Confirmation via HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and routine method for assessing the purity of aromatic compounds like anilines.

Objective: To determine the purity of a 3-(Difluoromethoxy)-4-methylaniline sample and confirm its identity by retention time comparison with a reference standard.

Methodology:

-

Instrumentation:

-

HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

-

-

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

3-(Difluoromethoxy)-4-methylaniline reference standard and sample for analysis.

-

Methanol (for sample dissolution).

-

-

Chromatographic Conditions:

-

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a working standard of ~50 µg/mL by diluting the stock solution with the mobile phase.

-

Sample Preparation: Prepare the analysis sample in the same manner as the standard.

-

System Equilibration: Purge the pump lines and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Analysis:

-

Inject a blank (mobile phase) to ensure no system contamination.

-

Inject the working standard solution to determine the retention time (RT) of the analyte.

-

Inject the sample solution.

-

-

Data Processing:

-

Identify the peak in the sample chromatogram that corresponds to the retention time of the standard.

-

Calculate the purity of the sample using the area percent method:

-

Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100

-

-

-

Self-Validation and Trustworthiness: The protocol's integrity is ensured by running a reference standard to confirm the identity of the main peak in the sample. A stable baseline and consistent retention times across multiple injections validate the stability and precision of the chromatographic system.

Acidity and Lipophilicity (pKa & LogP)

The acid dissociation constant (pKa) of the conjugate acid of the aniline and the compound's LogP are paramount for predicting its behavior in biological systems. These values govern solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

-

pKa: The pKa value indicates the pH at which the aniline nitrogen is 50% protonated (as an anilinium ion) and 50% in its free base form. The strong electron-withdrawing effect of the two fluorine atoms in the -OCF₂H group is expected to decrease the electron density on the nitrogen atom, making it a weaker base than non-fluorinated anilines. Therefore, its pKa is predicted to be lower than that of aniline (pKa ≈ 4.6). This shift can have significant consequences for drug-receptor interactions and aqueous solubility.

Protocol 2: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly reliable and direct method for determining the pKa of ionizable compounds.[6]

Objective: To experimentally determine the pKa of the conjugate acid of 3-(Difluoromethoxy)-4-methylaniline.

Methodology:

-

Instrumentation:

-

Automatic titrator or a pH meter with a high-precision combination pH electrode.

-

Magnetic stirrer and stir bar.

-

Calibrated burette or micropipettes.

-

-

Reagents and Materials:

-

3-(Difluoromethoxy)-4-methylaniline (~20 mg).[7]

-

Standardized 0.1 M Hydrochloric Acid (HCl).[8]

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free.[8]

-

Potassium Chloride (KCl) for maintaining ionic strength.[8]

-

Methanol or another co-solvent if solubility is low.[7]

-

Deionized, degassed water (purged with nitrogen).[8]

-

-

Procedure:

-

Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[9]

-

Sample Preparation: Accurately weigh the sample and dissolve it in a known volume (e.g., 20 mL) of water to a concentration of approximately 1 mM.[8][9] Add a co-solvent like methanol if needed to ensure complete dissolution.[7] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[9]

-

Titration:

-

Place the solution in a jacketed vessel to maintain a constant temperature.

-

Purge the solution with nitrogen to remove dissolved CO₂.[8]

-

While stirring, acidify the solution with 0.1 M HCl to a pH of ~2 to ensure the aniline is fully protonated.[8][9]

-

Titrate the solution by adding small, precise increments of 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until a pH of ~12 is reached.[9]

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which can be found at the midpoint of the steep inflection region of the curve.

-

Alternatively, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the derivative plot corresponds to the equivalence point. The pKa is the pH at half of this volume.

-

Perform the titration in triplicate to ensure reproducibility.[8]

-

-

Self-Validation and Trustworthiness: The protocol's accuracy is grounded in the precise calibration of the pH meter and the use of standardized titrants. Performing the experiment in triplicate and calculating the standard deviation provides a robust measure of the result's reliability.[8]

Chemical Properties and Stability

-

Reactivity: The primary amine group of 3-(Difluoromethoxy)-4-methylaniline is a versatile functional handle. It undergoes typical aniline reactions, including diazotization to form diazonium salts (precursors for a wide range of functional groups), acylation, and N-alkylation. The electron-withdrawing nature of the -OCF₂H group may slightly deactivate the aromatic ring towards electrophilic substitution compared to p-toluidine.

-

Stability and Storage: Like many anilines, this compound can be sensitive to air and light, potentially darkening over time due to oxidation and polymerization. For long-term storage, it should be kept in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. It is incompatible with strong oxidizing agents and strong acids.

Safety and Handling

As a substituted aniline, 3-(Difluoromethoxy)-4-methylaniline requires careful handling. While specific toxicological data is limited, compounds in this class are generally considered hazardous.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[2]

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. Keep the container tightly closed.

Conclusion

3-(Difluoromethoxy)-4-methylaniline is a high-value chemical intermediate whose utility is derived from a unique set of physicochemical properties imparted by its fluorinated substituent. Its low melting point, significant lipophilicity, and tunable basicity make it an attractive building block for chemists in the pharmaceutical and material science sectors. The analytical and experimental protocols detailed in this guide provide a robust framework for ensuring the quality, identity, and proper characterization of this compound, enabling its confident application in cutting-edge research and development.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(Difluoromethoxy)aniline. Retrieved from [Link]

-

PubMed Central. (2021). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]

-

ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

-

PubMed Central. (2013). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(difluoromethoxy)-4-methylaniline (C8H9F2NO). Retrieved from [Link]

-

American Elements. (n.d.). 3-(Difluoromethoxy)-4-methylaniline. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Fluoro-4-methoxy-aniline - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(difluoromethoxy)-3-methylaniline (C8H9F2NO). Retrieved from [Link]

-

PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Predicted log P and log D7.4 and experimentally determined log KP 7.4.... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

-

ResearchGate. (2014). Evaluation of logPo/w values of drugs from some molecular structure calculation software. Retrieved from [Link]

-

PubMed Central. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline, N-methyl- - the NIST WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(difluoromethoxy)-4-methylaniline (C8H9F2NO). Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. americanelements.com [americanelements.com]

- 3. PubChemLite - 3-(difluoromethoxy)-4-methylaniline (C8H9F2NO) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Sigma-Aldrich [sigmaaldrich.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to 3-(Difluoromethoxy)-4-methylaniline: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Among the repertoire of fluorinated moieties, the difluoromethoxy (-OCF₂H) group has emerged as a uniquely valuable substituent. This guide provides an in-depth technical overview of 3-(Difluoromethoxy)-4-methylaniline, a key aromatic amine building block. We will explore its fundamental properties, a robust synthetic pathway, analytical validation techniques, and its critical role in the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.

Physicochemical and Structural Properties

3-(Difluoromethoxy)-4-methylaniline is a substituted aniline derivative whose structural features make it an attractive intermediate for introducing the difluoromethoxy group into more complex molecules. Its core data is summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉F₂NO | [1] |

| Molecular Weight | 173.16 g/mol | N/A |

| Monoisotopic Mass | 173.06522 Da | [1] |

| CAS Number | 264194-31-2 | N/A |

| IUPAC Name | 3-(difluoromethoxy)-4-methylaniline | [2] |

| Predicted XlogP | 3.1 | [1] |

| Appearance | Solid (typical) | N/A |

The Difluoromethoxy Group: A Bioisostere with Unique Advantages

The utility of 3-(Difluoromethoxy)-4-methylaniline is intrinsically linked to the properties conferred by the -OCF₂H group. Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the difluoromethoxy moiety offers a nuanced and powerful combination of attributes.[3]

-

Metabolic Stability: A primary driver for its use is the enhancement of metabolic stability. The carbon-fluorine bonds are exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 family.[4] Replacing a metabolically labile group, such as a methoxy group susceptible to O-demethylation, can significantly increase a drug's half-life and bioavailability.[3]

-

Lipophilic Hydrogen Bond Donor: The difluoromethoxy group is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[4][5] The acidity of its hydrogen atom allows it to form hydrogen bonds, enabling it to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups, which are often critical for target binding but can be metabolic liabilities.[3][4][5]

-

Modulation of Physicochemical Properties: The -OCF₂H group is weakly electron-withdrawing and moderately lipophilic, generally increasing a molecule's logP value to a lesser extent than a -OCF₃ group.[4] This allows for the fine-tuning of a compound's solubility and membrane permeability, which are critical determinants of its pharmacokinetic profile.[3]

Synthesis and Mechanistic Considerations

While numerous proprietary methods exist, a robust and logical synthetic pathway to 3-(Difluoromethoxy)-4-methylaniline can be constructed from readily available starting materials. The following multi-step protocol is based on established and reliable organic transformations, such as O-difluoromethylation of a phenol followed by reduction of a nitro group.[6]

Proposed Synthetic Workflow

Caption: A plausible two-step synthesis of 3-(Difluoromethoxy)-4-methylaniline.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

-

System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methyl-5-nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous N,N-Dimethylformamide (DMF).

-

Reaction Initiation: Purge the system with nitrogen. Heat the stirred suspension to 80-90 °C.

-

Difluoromethylation: Bubble chlorodifluoromethane (ClCHF₂) gas through the reaction mixture at a steady rate for 4-6 hours. Causality Note: The basic conditions deprotonate the phenol, forming a phenoxide that acts as a nucleophile to displace the chloride from ClCHF₂. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the intermediate product.

Step 2: Synthesis of 3-(Difluoromethoxy)-4-methylaniline

-

System Setup: To a flask suitable for hydrogenation (e.g., a Parr shaker vessel), add 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (1.0 eq), palladium on carbon (10% Pd/C, ~5 mol%), and a solvent such as ethanol or ethyl acetate.

-

Reduction: Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 2-4 hours). Causality Note: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to anilines. The palladium surface catalyzes the addition of hydrogen across the N-O bonds.

-

Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 3-(Difluoromethoxy)-4-methylaniline. The product can be further purified by recrystallization or chromatography if necessary.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of 3-(Difluoromethoxy)-4-methylaniline is paramount. A suite of analytical techniques should be employed for comprehensive characterization.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and purity | Aromatic protons in the ~6.5-7.5 ppm range; a singlet for the methyl (-CH₃) group ~2.2 ppm; a characteristic triplet for the -OCF₂H proton at ~6.5-7.0 ppm with a large J-coupling (~70-75 Hz); a broad singlet for the amine (-NH₂) protons. |

| ¹³C NMR | Carbon skeleton confirmation | Aromatic carbons, a methyl carbon, and a triplet for the -O CF₂H carbon due to C-F coupling. |

| ¹⁹F NMR | Fluorine presence confirmation | A doublet corresponding to the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group. |

| Mass Spec (MS) | Molecular weight verification | [M+H]⁺ ion at m/z ~174.07.[1] |

| HPLC | Purity assessment | A single major peak under appropriate reversed-phase conditions, with purity typically >98%. |

Exemplary HPLC Method Development

A standard approach for purity analysis would involve a reversed-phase HPLC method.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

This self-validating system of orthogonal analytical techniques ensures that the material meets the stringent identity and purity requirements for use in pharmaceutical and chemical research.[7]

Applications in Drug Discovery

3-(Difluoromethoxy)-4-methylaniline is not an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its structure is valuable for creating aromatic amines with potential biological activity that can be incorporated into drug candidates. Its primary application lies in serving as a key precursor in medicinal chemistry programs aimed at developing new therapeutic agents, particularly where enhanced metabolic stability and modulated lipophilicity are desired.[8] The strategic placement of the difluoromethoxy and methyl groups can influence receptor binding, protein interactions, and overall pharmacokinetic profiles of the final compound.

Safety and Handling

According to available safety data, 3-(Difluoromethoxy)-4-methylaniline should be handled with care in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

3-(Difluoromethoxy)-4-methylaniline represents a sophisticated chemical tool for the modern medicinal chemist. Its value is derived from the unique and advantageous properties of the difluoromethoxy group, which provides a reliable strategy for overcoming common drug development hurdles such as poor metabolic stability. By understanding its physicochemical properties and employing robust synthetic and analytical methodologies, researchers can effectively leverage this building block to design and create novel drug candidates with improved pharmacokinetic profiles and therapeutic potential.

References

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. Available at: [Link]

-

Zafrani, Y., et al. (2018). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (1991). Process for preparing 3,4-difluoroaniline.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline. Available at: [Link]

-

PubChem. (n.d.). 3-(difluoromethoxy)-4-methylaniline. Available at: [Link]

- Google Patents. (2014). Preparation method of 4-(difluoromethoxy)aniline.

Sources

- 1. PubChemLite - 3-(difluoromethoxy)-4-methylaniline (C8H9F2NO) [pubchemlite.lcsb.uni.lu]

- 2. 3-(Difluoromethoxy)-4-methylaniline | 264194-31-2 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 7. helixchrom.com [helixchrom.com]

- 8. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]

Spectral Data Analysis of 3-(Difluoromethoxy)-4-methylaniline: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for 3-(Difluoromethoxy)-4-methylaniline, a key intermediate in pharmaceutical and agrochemical research.[1] Due to the limited availability of public experimental spectral data for this specific compound, this guide leverages high-quality computational predictions for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR spectroscopy. The methodologies for acquiring such spectra are detailed, offering researchers and drug development professionals a robust framework for the characterization of this and similar fluorinated aromatic amines. The causality behind experimental choices and the principles of data interpretation are discussed to ensure a thorough understanding of the structural elucidation process.

Introduction: The Significance of 3-(Difluoromethoxy)-4-methylaniline

3-(Difluoromethoxy)-4-methylaniline (C₈H₉F₂NO, Molar Mass: 173.16 g/mol , CAS: 264194-31-2) is an aromatic amine of significant interest in synthetic chemistry.[2] The presence of the difluoromethoxy group imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the development of novel pharmaceuticals and agrochemicals.

Accurate structural characterization is paramount in the synthesis and application of such compounds. Spectroscopic techniques provide the necessary tools for confirming the identity and purity of 3-(Difluoromethoxy)-4-methylaniline. This guide presents a detailed analysis of its predicted spectral data, coupled with field-proven methodologies for experimental data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 3-(Difluoromethoxy)-4-methylaniline, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8-7.2 | m | 3H | Ar-H |

| ~6.5 (t, J ≈ 74 Hz) | t | 1H | OCF₂H |

| ~3.5 (s) | s | 2H | NH ₂ |

| ~2.2 (s) | s | 3H | Ar-CH ₃ |

Interpretation and Rationale:

-

Aromatic Protons (Ar-H): The three protons on the benzene ring are expected to appear in the aromatic region (~6.8-7.2 ppm). Their specific chemical shifts and coupling patterns will be influenced by the activating amino group and the electron-withdrawing difluoromethoxy group.

-

Difluoromethoxy Proton (-OCF₂H): This proton will exhibit a characteristic triplet due to coupling with the two adjacent fluorine atoms. The large coupling constant (J) of approximately 74 Hz is a hallmark of the -CF₂H group. Its chemical shift is significantly downfield due to the strong deshielding effect of the two fluorine atoms and the oxygen atom.

-

Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet around 3.5 ppm. The chemical shift of amine protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.[3]

-

Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to be a singlet in the upfield region (~2.2 ppm).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| ~145-150 | s | C -NH₂ |

| ~130-140 | s | Ar-C |

| ~115-125 | t (J ≈ 250-260 Hz) | OC F₂H |

| ~110-120 | s | Ar-C |

| ~15-20 | s | Ar-C H₃ |

Interpretation and Rationale:

-

Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the typical downfield region for benzene derivatives. The carbon attached to the nitrogen (C -NH₂) will be significantly influenced by the amino group.

-

Difluoromethoxy Carbon (-O CF₂H): The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. The large one-bond carbon-fluorine coupling constant (¹JCF) is a key diagnostic feature.

-

Methyl Carbon (Ar-C H₃): The methyl carbon will be found in the upfield aliphatic region.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a powerful tool for characterizing fluorinated organic compounds.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -80 to -90 | d (J ≈ 74 Hz) | OF ₂CH |

Interpretation and Rationale:

-

The two fluorine atoms of the difluoromethoxy group are chemically equivalent and will therefore give rise to a single signal in the ¹⁹F NMR spectrum.

-

This signal will be a doublet due to coupling with the single proton of the difluoromethoxy group. The coupling constant should be identical to that observed in the ¹H NMR spectrum for the -OCF₂H proton.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Causality in Protocol Choices:

-

Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent (e.g., CDCl₃ for good solubility of many organic compounds, DMSO-d₆ for more polar compounds) can influence the chemical shifts, particularly for the -NH₂ protons due to hydrogen bonding.

-

Shimming: This step is crucial for obtaining high-resolution spectra with sharp lines, which is essential for accurate determination of chemical shifts and coupling constants.

-

Acquisition Parameters: The number of scans for each nucleus will depend on the concentration of the sample and the natural abundance of the isotope (¹³C has a low natural abundance, requiring more scans).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 174.07250 |

| [M+Na]⁺ | 196.05444 |

| [M-H]⁻ | 172.05794 |

Data sourced from PubChemLite.[4]

Interpretation and Rationale:

-

[M+H]⁺: This represents the protonated molecule and is often the most abundant ion in positive-ion electrospray ionization (ESI). Its accurate mass can be used to confirm the elemental formula of the compound.

-

[M+Na]⁺: The sodium adduct is also commonly observed in ESI-MS, especially if there is a trace amount of sodium salts present in the sample or solvent.

-

[M-H]⁻: In negative-ion mode, the deprotonated molecule can be observed.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Causality in Protocol Choices:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules like anilines, as it typically produces intact molecular ions with minimal fragmentation.

-

Solvent Choice: The solvent should be volatile and compatible with the ESI process. Methanol and acetonitrile are common choices.

-

Positive and Negative Ion Modes: Acquiring data in both modes provides a more complete picture, as some compounds ionize more efficiently in one mode over the other.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared (IR) Spectral Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2900-3000 | Medium | Aliphatic C-H stretch |

| ~1620 | Strong | N-H bend |

| ~1500-1600 | Medium-Strong | Aromatic C=C stretch |

| ~1200-1300 | Strong | C-N stretch |

| ~1000-1100 | Strong | C-O stretch and C-F stretch |

Interpretation and Rationale:

-

N-H Stretch: The two bands in the 3400-3300 cm⁻¹ region are characteristic of a primary amine (-NH₂).[3]

-

C-H Stretches: The bands above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the methyl group.

-

N-H Bend: The strong absorption around 1620 cm⁻¹ is due to the scissoring vibration of the -NH₂ group.

-

Aromatic C=C Stretch: Multiple bands in the 1500-1600 cm⁻¹ region are typical for the benzene ring.

-

C-N and C-O/C-F Stretches: The fingerprint region (below 1500 cm⁻¹) will contain complex vibrations. The strong absorptions between 1000-1300 cm⁻¹ are expected to arise from the C-N bond of the aniline and the C-O and C-F bonds of the difluoromethoxy group.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for IR data acquisition and analysis.

Causality in Protocol Choices:

-

Thin Film Method: This is a simple and common method for obtaining IR spectra of solid samples. It avoids the need for making a KBr pellet.

-

Background Spectrum: The background spectrum is essential to subtract the absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, resulting in a spectrum of only the sample.

-

Salt Plates: Materials like NaCl and KBr are transparent to infrared radiation in the typical analytical range.

Conclusion

References

-

American Elements. 3-(Difluoromethoxy)-4-methylaniline. [Link]

-

University of California, Los Angeles Chemistry Department. Spectroscopy Tutorial: Amines. [Link]

-

PubChemLite. 3-(difluoromethoxy)-4-methylaniline (C8H9F2NO). [Link]

Sources

The Difluoromethoxy Group in Aniline Derivatives: A Technical Guide to Physicochemical Modulation and Drug Design

Abstract

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group, with a specific focus on its impact on aniline derivatives—a common scaffold in numerous therapeutic agents. We will explore its fundamental physicochemical properties, its strategic application in drug design as a bioisostere, its profound effect on the basicity of the aniline nitrogen, and the synthetic methodologies for its introduction.

The Unique Physicochemical Profile of the Difluoromethoxy Group

The difluoromethoxy group occupies a unique space between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are often intermediate, affording medicinal chemists a greater degree of control in the fine-tuning of molecular characteristics.[1]

Lipophilicity and Electronic Effects

The lipophilicity of a substituent, often measured by the Hansch hydrophobicity parameter (π), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The -OCF₂H group is more lipophilic than a methoxy group but less so than a trifluoromethoxy group.[3][4] This moderate lipophilicity can be advantageous for enhancing membrane permeability without drastically reducing aqueous solubility.[3]

Electronically, the two fluorine atoms impart a significant inductive electron-withdrawing effect, while the oxygen atom can participate in resonance donation. The net effect, however, is weakly electron-withdrawing. This is reflected in its Hammett sigma constant (σp), which influences the acidity and basicity of proximal functional groups.[3]

Table 1: Comparative Physicochemical Properties of Methoxy and Fluorinated Methoxy Substituents

| Substituent | Hansch π Value | Hammett Constant (σp) | Key Features |

|---|---|---|---|

| Methoxy (-OCH₃) | -0.02 | -0.27 | Electron-donating, metabolically labile (O-demethylation). |

| Difluoromethoxy (-OCF₂H) | +0.55 | +0.14 | Weakly electron-withdrawing, metabolically stable, H-bond donor.[3] |

| Trifluoromethoxy (-OCF₃) | +1.04 | +0.35 | Strongly electron-withdrawing, metabolically stable, highly lipophilic.[4][5] |

The Lipophilic Hydrogen Bond Donor

A defining and highly valuable characteristic of the difluoromethoxy group is its ability to function as a hydrogen bond (H-bond) donor.[6] The powerful electron-withdrawing effect of the adjacent fluorine atoms polarizes the C-H bond, rendering the hydrogen sufficiently acidic to engage in hydrogen bonding.[7] This is a rare feature, not present in either the methoxy or trifluoromethoxy analogues, and allows the -OCF₂H group to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH₂) groups.[8][9][10] This capability can maintain or enhance binding affinity with biological targets while simultaneously improving metabolic stability.[3][7] The hydrogen bond acidity can be quantified using Abraham's solute ¹H NMR analysis, with the difluoromethyl group showing H-bond donor capabilities similar to aniline and thiophenol.[11][7]

Conformational Influence

The conformation of aryl ethers is influenced by stereoelectronic effects. While aryl methoxy groups (-OCH₃) tend to be coplanar with the aromatic ring to maximize resonance, the bulky and electron-withdrawing nature of the trifluoromethoxy group (-OCF₃) forces it into an orthogonal conformation.[6][12] The difluoromethoxy group is unique in that it has no strong orientational preference and can adopt various conformations with low energy barriers.[6][13] This conformational flexibility allows the substituent to adapt to the specific topology of a binding pocket, potentially optimizing drug-target interactions.[6][14]

Strategic Application in Drug Design

The distinct properties of the -OCF₂H group translate into several key advantages in the optimization of lead compounds.

Bioisosterism and Metabolic Stability

A primary application of the difluoromethoxy group is to enhance metabolic stability.[3] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[4][5]

-

Blocking O-Demethylation: Replacing a metabolically labile methoxy group with -OCF₂H is a common and effective strategy to block O-demethylation, a major metabolic pathway for many drugs. This substitution can significantly increase a drug's half-life and bioavailability.[1][3]

-

Replacing Hydroxyl/Thiol Groups: As a hydrogen-bond-donating bioisostere, the -OCF₂H group can replace -OH or -SH groups to prevent metabolic glucuronidation or oxidation at these sites, while preserving the crucial hydrogen bonding interactions required for target affinity.[1][7]

Diagram 2: Logical flow of how the -OCF₂H group modulates aniline pKa and its physiological consequences.

Synthetic Methodologies and Experimental Protocols

The introduction of the -OCF₂H group typically involves the O-difluoromethylation of the corresponding phenol. For aniline derivatives, a common route is to start with a nitrophenol, perform the difluoromethylation, and subsequently reduce the nitro group to an amine.

Diagram 3: General synthetic workflow for preparing a difluoromethoxyaniline.

Protocol: Synthesis of 4-(Difluoromethoxy)aniline

This protocol describes a two-step synthesis starting from 4-nitrophenol.

Step 1: O-Difluoromethylation of 4-Nitrophenol

-

Causality: This step introduces the key difluoromethoxy moiety. The reaction typically proceeds via the generation of difluorocarbene (:CF₂) which then inserts into the O-H bond of the phenoxide. [12][15]Using a strong base deprotonates the phenol, making it nucleophilic.

-

Setup: To a sealed, pressure-rated reaction vessel equipped with a magnetic stir bar, add 4-nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a suitable solvent such as N,N-Dimethylformamide (DMF).

-

Reaction: Seal the vessel and carefully purge with an inert atmosphere (e.g., Nitrogen or Argon). Introduce chlorodifluoromethane (ClCF₂H, Freon 22) gas or a suitable difluorocarbene precursor like sodium chlorodifluoroacetate.

-

Heating: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Carefully vent any excess pressure. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product, 1-(difluoromethoxy)-4-nitrobenzene, by column chromatography on silica gel to yield the pure intermediate. Step 2: Reduction of 1-(Difluoromethoxy)-4-nitrobenzene

-

Causality: This step converts the nitro group into the desired aniline functionality. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Setup: To a hydrogenation flask, add the purified 1-(difluoromethoxy)-4-nitrobenzene (1.0 eq) and a suitable solvent like methanol (MeOH) or ethanol (EtOH).

-

Catalyst: Carefully add Palladium on carbon (Pd/C, 5-10 mol%) to the mixture.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Maintain the reaction under a positive pressure of H₂ (e.g., balloon pressure or Parr shaker) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 4-(difluoromethoxy)aniline. The product can be further purified by recrystallization or chromatography if necessary.

Protocol: In Vitro Metabolic Stability Assay

-

Causality: This assay quantifies the susceptibility of a compound to metabolism by liver enzymes, providing a direct measure of the stability conferred by the -OCF₂H group compared to an analogue (e.g., an -OCH₃ substituted version). [3]1. Preparation: Prepare stock solutions of the test compound (e.g., 4-(difluoromethoxy)aniline) and a control compound (e.g., 4-methoxyaniline) in a suitable organic solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and liver microsomes (e.g., human or rat).

-

Initiation: Pre-warm the mixture to 37 °C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution. NADPH is a required cofactor for CYP450 enzymes. [3]4. Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Immediately stop the reaction in each aliquot by adding a cold quenching solution, typically acetonitrile containing an internal standard.

-

Analysis: Centrifuge the samples to pellet the microsomal proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point. [3]7. Calculation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

The difluoromethoxy group is a uniquely versatile tool in the medicinal chemist's armamentarium for the optimization of aniline-based drug candidates. Its distinct combination of moderate lipophilicity, metabolic stability, and its rare capacity to act as a lipophilic hydrogen bond donor provides a powerful strategy for overcoming common drug development hurdles. [1][3]For aniline derivatives, its electron-withdrawing nature offers a reliable method to modulate the pKa of the amino group, thereby fine-tuning the molecule's ionization state to enhance membrane permeability and optimize its pharmacokinetic profile. By understanding its fundamental properties and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and developability.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]

- 9. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. soc.chim.it [soc.chim.it]

An In-Depth Technical Guide to 3-(Difluoromethoxy)-4-methylaniline: A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability, have proven invaluable in optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the myriad of fluorinated building blocks, 3-(Difluoromethoxy)-4-methylaniline has emerged as a particularly valuable synthon, offering a unique combination of functionalities for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, empowering researchers to leverage this versatile intermediate in their drug discovery endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.

Table 1: Physicochemical Properties of 3-(Difluoromethoxy)-4-methylaniline [1]

| Property | Value |

| CAS Number | 264194-31-2[1][2] |

| Molecular Formula | C₈H₉F₂NO[1][2] |

| Molecular Weight | 173.16 g/mol [1][2] |

| Appearance | Off-white to light yellow solid |

| Melting Point | 34-36 °C[1] |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate. |

| Predicted logP | 3.1[3] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, aromatic protons with characteristic splitting patterns, a broad singlet for the amine protons, and a triplet for the difluoromethoxy proton (¹JHF ≈ 73 Hz).

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, aromatic carbons (with C-F coupling), and the difluoromethoxy carbon as a triplet (¹JCF ≈ 235 Hz).

-

¹⁹F NMR: The fluorine NMR will present a doublet corresponding to the two equivalent fluorine atoms of the difluoromethoxy group, coupled to the proton.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and strong C-F stretching vibrations (typically in the 1000-1200 cm⁻¹ region).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 173.0652.[3] High-resolution mass spectrometry would confirm the elemental composition.

Synthesis of 3-(Difluoromethoxy)-4-methylaniline: A Proposed Pathway

While a specific literature procedure for the synthesis of 3-(Difluoromethoxy)-4-methylaniline is not extensively documented, a robust and logical synthetic route can be proposed based on established methodologies for analogous compounds, such as the synthesis of 4-(difluoromethoxy)nitrobenzene and its subsequent reduction.[4][5][6] The most plausible pathway involves a two-step sequence starting from 4-methyl-3-nitrophenol.

Diagram 1: Proposed Synthesis of 3-(Difluoromethoxy)-4-methylaniline

Caption: A proposed two-step synthesis of 3-(Difluoromethoxy)-4-methylaniline.

Step 1: Difluoromethylation of 4-Methyl-3-nitrophenol

The initial step involves the O-difluoromethylation of 4-methyl-3-nitrophenol. This is typically achieved by first deprotonating the phenolic hydroxyl group with a suitable base, such as potassium hydroxide or sodium hydroxide, to form the corresponding phenoxide. This is followed by reaction with a difluoromethylating agent, most commonly chlorodifluoromethane (Freon 22), under pressure and elevated temperature. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is common for this type of reaction.

Experimental Protocol: Synthesis of 3-(Difluoromethoxy)-4-methylnitrobenzene (Proposed)

-

Reaction Setup: To a high-pressure reactor, add 4-methyl-3-nitrophenol and a suitable base (e.g., 1.2 equivalents of powdered potassium hydroxide) in a polar aprotic solvent (e.g., DMF).

-

Inert Atmosphere: Seal the reactor and purge with an inert gas, such as nitrogen or argon.

-

Difluoromethylation: Introduce chlorodifluoromethane gas into the reactor to the desired pressure.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously for several hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reactor to room temperature and carefully vent the excess chlorodifluoromethane. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-(difluoromethoxy)-4-methylnitrobenzene.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group in 3-(difluoromethoxy)-4-methylnitrobenzene to the corresponding aniline. This transformation can be accomplished using various standard reduction methods.

Diagram 2: Common Methods for Nitro Group Reduction

Caption: A comparison of common methods for the reduction of the nitro group.

Experimental Protocol: Synthesis of 3-(Difluoromethoxy)-4-methylaniline (Proposed via Catalytic Hydrogenation)

-

Reaction Setup: In a hydrogenation vessel, dissolve 3-(difluoromethoxy)-4-methylnitrobenzene in a suitable solvent (e.g., methanol or ethanol).

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-(difluoromethoxy)-4-methylaniline. If necessary, further purification can be achieved by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 3-(Difluoromethoxy)-4-methylaniline stems from the reactivity of its primary aromatic amine functionality. This allows for its incorporation into a wide array of molecular scaffolds through common organic transformations.

Amide Bond Formation

The amino group of 3-(Difluoromethoxy)-4-methylaniline readily participates in amide bond formation with carboxylic acids, acyl chlorides, or acid anhydrides. This reaction is fundamental in the synthesis of many pharmaceutical agents. Standard coupling reagents such as DCC, EDC/HOBt, or HATU can be employed for the direct coupling with carboxylic acids.

Diagram 3: Amide Bond Formation Workflow

Caption: A generalized workflow for amide bond formation.

Suzuki-Miyaura Cross-Coupling

While the aniline itself is not directly used in Suzuki coupling, it can be readily converted to a halide (e.g., via Sandmeyer reaction) to serve as a coupling partner. More commonly, 3-(Difluoromethoxy)-4-methylaniline is used to construct molecules that subsequently undergo Suzuki coupling at other positions. The electronic nature of the difluoromethoxy and methyl substituents can influence the reactivity of other functional groups on the aromatic ring.

Application in the Synthesis of Kinase Inhibitors:

The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-established pharmacophores in the design of kinase inhibitors.[7] 3-(Difluoromethoxy)-4-methylaniline is an attractive building block for the synthesis of such inhibitors, where the aniline nitrogen acts as a nucleophile to displace a leaving group on the quinazoline or quinoline core. The difluoromethoxy group can confer desirable properties such as improved metabolic stability and potency.

Application in the Development of Protein Degraders:

Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality.[8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. 3-(Difluoromethoxy)-4-methylaniline can be incorporated into the warhead component of a PROTAC, which is responsible for binding to the target protein, such as a kinase or a bromodomain. Its unique substitution pattern can be exploited to achieve high-affinity and selective binding.[9]

Safety and Handling

3-(Difluoromethoxy)-4-methylaniline should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a warning-level hazard, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion